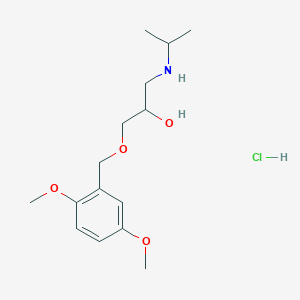

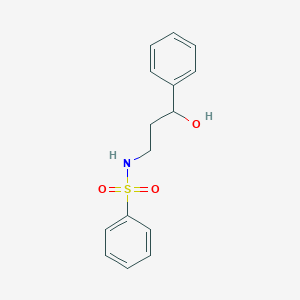

![molecular formula C29H25NO6S B3017318 苯甲基 5-(4-乙氧基苯磺酰胺基)-2-甲基萘并[1,2-b]呋喃-3-甲酸酯 CAS No. 442553-93-7](/img/structure/B3017318.png)

苯甲基 5-(4-乙氧基苯磺酰胺基)-2-甲基萘并[1,2-b]呋喃-3-甲酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound of interest, Benzyl 5-(4-ethoxyphenylsulfonamido)-2-methylnaphtho[1,2-b]furan-3-carboxylate, is a complex organic molecule that appears to be related to the naphtho[1,2-b]furan class of compounds. This class of compounds is known for its diverse range of biological activities and chemical properties. Although the specific compound is not directly mentioned in the provided papers, insights can be drawn from related studies on naphtho[1,2-b]furan derivatives.

Synthesis Analysis

The synthesis of naphtho[1,2-b]furan derivatives can involve various chemical reactions. For instance, the paper titled "Oxidation and reduction of 5-hydroxy-2-methylnaphtho[1,2-b]furan" discusses the decarboxylation of a 3-carboxylic acid to obtain 5-hydroxy-2-methylnaphtho[1,2-b]furan . This process, along with subsequent oxidation and reduction reactions, highlights the reactivity of the naphtho[1,2-b]furan ring system and its susceptibility to electron transfer reactions. Similarly, the paper titled "A novel cyclodehydration: the acid-catalysed conversion of α-(4-ethoxynaphth-1-yl)benzoin into 1,2-diphenyl-5-ethoxynaphto-[2,1-b]furan" describes a cyclodehydration reaction to form a related naphtho[2,1-b]furan compound . These studies suggest that the synthesis of Benzyl 5-(4-ethoxyphenylsulfonamido)-2-methylnaphtho[1,2-b]furan-3-carboxylate could involve similar cyclization and functionalization strategies.

Molecular Structure Analysis

The molecular structure of naphtho[1,2-b]furan derivatives is characterized by a fused naphthalene and furan ring system. The presence of various substituents, such as ethoxy, benzyloxy, and sulfonamido groups, can significantly influence the electronic distribution and steric hindrance within the molecule. The paper on the synthesis of 5-(2-(methoxycarbonyl)-trans-ethenyl)-7-methoxy-2-(4-benzyloxyphenyl)benzo[b]furan provides an example of how substituents can be introduced onto the naphtho[1,2-b]furan core . The molecular structure of the compound would likely exhibit similar complexity, with the potential for intramolecular interactions between the substituents and the core ring system.

Chemical Reactions Analysis

The reactivity of naphtho[1,2-b]furan derivatives can be influenced by the nature of their substituents. The oxidation and reduction reactions discussed in the first paper indicate that the naphtho[1,2-b]furan core is susceptible to electron transfer reactions, which can lead to the formation of ortho-quinones or dihydro-derivatives . The cyclodehydration reaction mentioned in the second paper suggests that acid-catalyzed conditions can induce the formation of new ring systems . These reactions are relevant to the synthesis and functionalization of Benzyl 5-(4-ethoxyphenylsulfonamido)-2-methylnaphtho[1,2-b]furan-3-carboxylate, as they may be employed to introduce or modify the substituents on the core structure.

Physical and Chemical Properties Analysis

The physical and chemical properties of naphtho[1,2-b]furan derivatives are determined by their molecular structure. The melting point, solubility, and stability can vary widely depending on the nature and position of substituents. For example, the third paper reports a melting point of 170-171 °C for a benzo[b]furan derivative with specific substituents . The compound of interest would have its own unique set of properties, which would be important for its practical applications and handling. The presence of an ethoxy group could affect the solubility in organic solvents, while the sulfonamido group might influence the compound's acidity or reactivity towards nucleophiles.

科学研究应用

化学合成和转化

呋喃衍生物(包括与苯甲基 5-(4-乙氧基苯磺酰胺基)-2-甲基萘并[1,2-b]呋喃-3-甲酸酯相关的衍生物)在碱性介质中苯磺酰氯的作用下发生重排,由于二阶贝克曼重排,产生了高产率的羧酸和吡咯-4-羧酸。该过程展示了该化合物在化学转化和合成各种化学结构中的应用潜力 (Stankyavichus 等,1999)。

抗菌活性

从类似呋喃化合物合成的萘并[2,1-b]呋喃[3,2-d]嘧啶-5-酮衍生物表现出抗菌活性。这表明苯甲基 5-(4-乙氧基苯磺酰胺基)-2-甲基萘并[1,2-b]呋喃-3-甲酸酯及其类似物在开发新型抗菌剂方面具有潜力 (Ravindra 等,2008)。

光降解研究

在光氧合作用和臭氧化条件下对类似呋喃衍生物(如 4-甲氧基-7-甲基-5H-呋喃[3,2-g][1]苯并吡喃-5-酮(维斯纳京)的研究揭示了天然物质光降解的途径。这些发现可能与了解苯甲基 5-(4-乙氧基苯磺酰胺基)-2-甲基萘并[1,2-b]呋喃-3-甲酸酯和相关化合物的环境稳定性和降解机制有关 (Atta 等,1993)。

阿尔茨海默病的酶抑制

由 4-甲氧基苯乙胺合成的化合物表现出与阿尔茨海默病相关的酶抑制活性,表明苯甲基 5-(4-乙氧基苯磺酰胺基)-2-甲基萘并[1,2-b]呋喃-3-甲酸酯及其类似物可能为设计有效的乙酰胆碱酯酶抑制剂提供结构基础,从而有助于阿尔茨海默病的治疗策略 (Abbasi 等,2018)。

未来方向

Benzofuran and its derivatives are considered a privileged structure in the field of drug discovery, especially in the search for efficient antimicrobial candidates . Therefore, “Benzyl 5-(4-ethoxyphenylsulfonamido)-2-methylnaphtho[1,2-b]furan-3-carboxylate” and similar compounds could be of interest in future research in this area.

属性

IUPAC Name |

benzyl 5-[(4-ethoxyphenyl)sulfonylamino]-2-methylbenzo[g][1]benzofuran-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H25NO6S/c1-3-34-21-13-15-22(16-14-21)37(32,33)30-26-17-25-27(29(31)35-18-20-9-5-4-6-10-20)19(2)36-28(25)24-12-8-7-11-23(24)26/h4-17,30H,3,18H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJYGEBPONNCWAW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C4=CC=CC=C42)OC(=C3C(=O)OCC5=CC=CC=C5)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H25NO6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

515.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzyl 5-(4-ethoxyphenylsulfonamido)-2-methylnaphtho[1,2-b]furan-3-carboxylate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

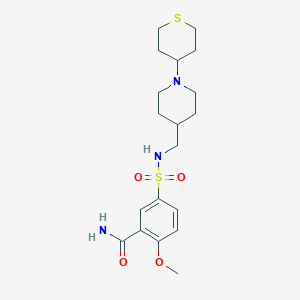

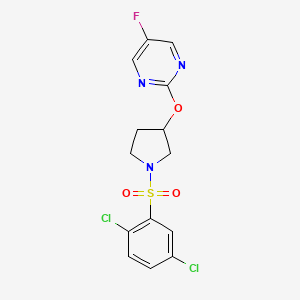

![N-[(4-hydroxy-1-phenylcyclohexyl)methyl]-2-methoxybenzamide](/img/structure/B3017235.png)

![3-benzyl-2-thioxo-2,3-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(1H)-one](/img/no-structure.png)

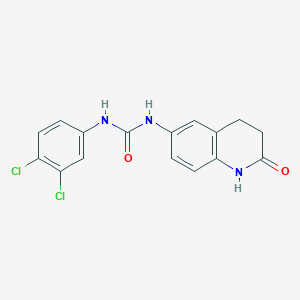

![2-Phenoxy-1-[4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepan-1-yl]ethanone](/img/structure/B3017242.png)

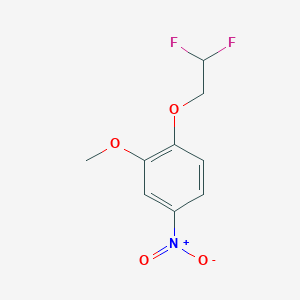

![Ethyl 6-acetyl-2-(benzo[d]thiazole-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B3017243.png)

![2-Azabicyclo[3.2.2]nonan-3-one](/img/structure/B3017245.png)

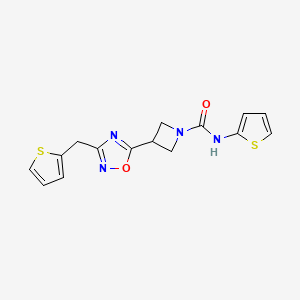

![N-[[4-(4-ethoxyphenyl)-5-[2-[3-(4-fluorophenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-4-nitrobenzamide](/img/structure/B3017253.png)